molecular formula C9H7ClN2O2S3 B12906286 1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- CAS No. 20064-42-0

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio-

Cat. No.: B12906286
CAS No.: 20064-42-0
M. Wt: 306.8 g/mol
InChI Key: ZVBQZRNBUYFLPA-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenylsulfonyl and methylthio groups in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its biological effects. The presence of the p-chlorophenylsulfonyl group enhances its binding affinity to these targets, while the methylthio group contributes to its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    1,2,4-Triazole: Shares structural similarities and exhibits comparable pharmacological properties.

    1,3,4-Oxadiazole: Known for its antimicrobial and anticancer activities.

Uniqueness

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- is unique due to the presence of the p-chlorophenylsulfonyl and methylthio groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

20064-42-0

Molecular Formula

C9H7ClN2O2S3

Molecular Weight

306.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C9H7ClN2O2S3/c1-15-8-11-9(16-12-8)17(13,14)7-4-2-6(10)3-5-7/h2-5H,1H3

InChI Key

ZVBQZRNBUYFLPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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